(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(6-4-13-2-1-8-19-13)17-10-14-3-5-15(20-14)12-7-9-21-11-12/h1-9,11H,10H2,(H,17,18)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGJRCBSLGFLLS-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the use of furan-2-carbaldehyde and thiophene-3-carbaldehyde as starting materials. These aldehydes undergo a condensation reaction with an appropriate amine to form the desired enamide. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, facilitated by reagents like halogens or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, organolithium compounds, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dione derivatives, while reduction can yield the corresponding alcohols.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels ’s Mannich reaction protocol, where (E)-3-(furan-2-yl)acrylaldehyde intermediates are functionalized with secondary amines .
- Suzuki coupling () and T3P®-mediated amidation () are superior for introducing aryl and heteroaryl groups with high yields.
Physicochemical and Spectroscopic Data
- NMR Trends : Compounds with furan-thiophene hybrids (e.g., target compound) show distinct aromatic proton signals at δ 6.5–7.5 ppm, while enamide carbonyls resonate near δ 165–170 ppm in ¹³C NMR .
- Mass Spectrometry : HR-ESI-MS of analogous compounds (e.g., 4a) confirms molecular formulas with errors <5 ppm .
Biological Activity
(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide, a compound of interest in medicinal chemistry, exhibits various biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.37 g/mol. The compound features a furan ring and a thiophene moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the cytotoxicity results obtained from various assays:
The MTT assay indicated that the compound exhibits significant cytotoxicity against cancer cell lines, with an IC50 value of 42.30 µM, demonstrating its potential as a therapeutic agent.
The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptosis pathways and interaction with specific cellular targets. In particular, it may inhibit key enzymes involved in cancer cell proliferation and survival.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, although further research is necessary to quantify this activity.
Case Studies and Research Findings
-
Cytotoxicity Assessment : A study conducted on human cancer cell lines demonstrated that the compound effectively reduces cell viability in a dose-dependent manner. The results indicated that higher concentrations led to increased cytotoxicity, suggesting a potential application in cancer therapy.
"The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its role in triggering programmed cell death in cancer cells."
- Structure-Activity Relationship (SAR) : Research into the structural components of the compound has revealed that modifications to the furan and thiophene rings significantly affect its biological activity. This insight is crucial for designing more potent derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide?
- Methodological Answer : The compound can be synthesized via Feist-Benary cyclization, a method validated for analogous furan derivatives. Key steps include:
- Using nBuLi as a base to deprotonate intermediates (e.g., 3g in ).
- Reacting with aldehydes (e.g., benzaldehyde) under controlled conditions to form enamide linkages.
- Optimizing reaction time and temperature to achieve high E/Z isomer ratios (>98:2 in ).
- Purification via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts. For example, vinyl protons in similar compounds show δ ~6.5–7.5 ppm ( ).
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and furan/thiophene ring vibrations (~1500–1600 cm⁻¹) ( ).
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) and isotopic patterns ( ).
- UV-Vis : Analyze π→π* transitions in conjugated systems (e.g., λmax ~250–300 nm for furan-thiophene hybrids) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between studies be systematically addressed?
- Methodological Answer :
- Standardized Conditions : Ensure identical solvent, temperature, and instrument calibration. For example, NMR in CDCl3 vs. DMSO-d6 can shift peaks significantly.
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond lengths/angles in ).
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex spectra .
Q. What strategies enhance stereochemical control during synthesis?
- Methodological Answer :
- Catalytic Systems : Use chiral catalysts (e.g., Pd or organocatalysts) to favor specific enantiomers.
- Temperature Modulation : Lower temperatures often favor kinetic control (e.g., higher E-isomer yields in ).
- Computational Modeling : Predict steric/electronic barriers using DFT (e.g., B3LYP/6-31G* in ) to optimize transition states .
Q. How can computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites ( ).
- Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina.
- MD Simulations : Study solvation effects and conformational stability over time ( ).
Q. What experimental approaches elucidate the electronic effects of furan/thiophene substituents?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., thiophene’s electron-rich nature vs. furan).
- Electrochemical Studies : Measure redox potentials via cyclic voltammetry to assess electron-donating/withdrawing effects.
- NBO Analysis : Quantify hyperconjugation and charge distribution using quantum chemical packages (e.g., Gaussian) .
Data Analysis & Validation
Q. How should HRMS data be interpreted for structural confirmation?
- Methodological Answer :
- Compare observed m/z with theoretical values (e.g., [M+H]+ or [M+Na]+ adducts).
- Validate isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature in ).
- Use high-resolution instruments (e.g., Q-TOF) to achieve <5 ppm mass accuracy .
Q. What protocols ensure reproducibility in chromatographic purification?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
